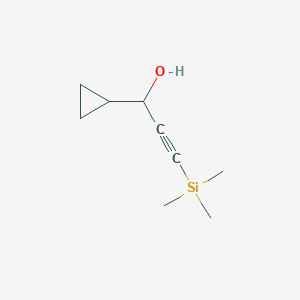

1-Cyclopropyl-3-(trimethylsilyl)prop-2-yn-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropyl-3-trimethylsilylprop-2-yn-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16OSi/c1-11(2,3)7-6-9(10)8-4-5-8/h8-10H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKDDJLLDFFRJLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC(C1CC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192315-00-7 | |

| Record name | 1-cyclopropyl-3-(trimethylsilyl)prop-2-yn-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Pathways of 1 Cyclopropyl 3 Trimethylsilyl Prop 2 Yn 1 Ol

Reactions Involving the Propargylic Alcohol Functional Group

The propargylic alcohol moiety is a focal point for a variety of synthetic transformations. The hydroxyl group can be activated by electrophiles or participate in metal-catalyzed rearrangements and cyclizations, while the adjacent alkyne and cyclopropyl (B3062369) groups influence the regioselectivity and stereoselectivity of these reactions.

Cationic gold(I) catalysts are particularly effective in activating the alkyne of propargylic alcohols due to their soft Lewis acidity. nsf.gov This activation facilitates a range of transformations, often proceeding under mild conditions. nsf.gov

Rearrangements : One of the most common gold-catalyzed reactions for propargylic alcohols is the Meyer-Schuster rearrangement, which converts them into α,β-unsaturated ketones (enones). nsf.gov For a substrate like 1-cyclopropyl-3-(trimethylsilyl)prop-2-yn-1-ol, this would involve a 1,3-hydroxyl shift to form an allene intermediate, which then tautomerizes to the enone. Gold catalysts are also known to promote 1,2-acyloxy migrations in related propargyl esters, leading to the formation of gold carbene intermediates that can be trapped by various nucleophiles. beilstein-journals.org

Hydrations : In the presence of water, gold catalysts can facilitate the hydration of the alkyne. For instance, gold(III) catalysts have been shown to effectively promote the hydration of the alkyne in derivatives of propargylic alcohols, leading to the formation of β-dicarbonyl compounds. doi.org

Cyclizations : The combination of the alkyne and the cyclopropyl group allows for unique gold-catalyzed cyclization pathways. Gold(I) activation of the alkyne can lead to the formation of highly distorted cyclopropyl gold(I) carbene-like intermediates. acs.orgacs.org These reactive species can undergo subsequent intramolecular reactions. For example, if an appropriate nucleophile (like an alkene) is present elsewhere in the molecule, intramolecular cyclopropanation or other cycloadditions can occur, leading to complex polycyclic structures. acs.orgacs.org Gold-catalyzed intramolecular [3+2]-cycloadditions of arenyne-yne systems have also been reported, showcasing the catalyst's ability to construct polycyclic frameworks under ambient conditions. researchgate.net

| Transformation Type | Catalyst Example | Product Type | Key Intermediate |

| Rearrangement | Au(I) complexes | α,β-Unsaturated Ketone | Allene |

| Hydration | NaAuCl₄ · 2H₂O | β-Dicarbonyl Compound | Gold-activated alkyne |

| Cyclization | [IPrAu(CH₃CN)]SbF₆ | Polycyclic frameworks | Cyclopropyl gold carbene |

The hydroxyl group of this compound can be readily substituted to form ethers, esters, and other derivatives.

Mitsunobu Reaction : The Mitsunobu reaction is a powerful method for the stereospecific conversion of alcohols. nih.gov It involves the use of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD) to activate the alcohol for nucleophilic substitution, typically with inversion of configuration. nih.gov This reaction allows the hydroxyl group of this compound to be replaced by a variety of nucleophiles, including carboxylic acids (to form esters) and imides. nih.gov The reaction is renowned for its broad applicability in the synthesis of natural products. nih.gov

Etherification Strategies : Direct etherification of propargylic alcohols can be achieved using various catalytic systems. Ferrocenium-based catalysts, such as ferrocenium hexafluorophosphate, have been shown to be effective for the etherification of cyclopropyl-substituted propargylic alcohols with primary and secondary alcohols. researchgate.net Lewis acids like scandium(III) and lanthanum(III) triflates also catalyze the direct etherification of propargylic alcohols in mixed solvent systems like MeNO₂-H₂O. nih.gov Furthermore, iron(III) chloride (FeCl₃) provides an efficient and general method for the substitution reaction of propargylic alcohols with nucleophiles including alcohols, thiols, and amides to form the corresponding ethers, sulfides, and amines. organic-chemistry.org

| Reaction | Reagents/Catalyst | Nucleophile | Product |

| Mitsunobu Reaction | PPh₃, DIAD/DEAD | Carboxylic Acids, Imides, etc. | Esters, N-substituted compounds |

| Ferrocenium-Catalyzed Etherification | [FeCp₂]PF₆ | Primary/Secondary Alcohols | Propargyl Ethers |

| Lewis Acid-Catalyzed Etherification | Sc(OTf)₃ or La(OTf)₃ | Alcohols, Thiols | Propargyl Ethers, Propargyl Sulfides |

| Iron-Catalyzed Etherification | FeCl₃ | Alcohols | Propargyl Ethers |

Beyond the specific methods mentioned above, the hydroxyl group can be activated through more conventional means. Conversion of the alcohol to a sulfonate ester, such as a tosylate or mesylate, transforms the hydroxyl into a good leaving group. This facilitates SN2 reactions with a wide range of nucleophiles. Additionally, Brønsted or Lewis acids can protonate or coordinate to the hydroxyl group, promoting its departure as a water molecule and generating a stabilized propargylic carbocation. This cation can then be trapped by nucleophiles. researchgate.net Electrophilic halogenating agents can also react with propargyl alcohols, leading to rearrangements that produce α-haloenones or β-haloenones, depending on the reaction conditions and substrate structure. nih.gov

Reactivity Governed by the Trimethylsilyl (B98337) Moiety

The trimethylsilyl (TMS) group primarily serves as a protecting group for the terminal alkyne but also influences the molecule's electronic properties and provides a handle for specific transformations. gelest.com

The carbon-silicon bond in trimethylsilylalkynes is readily cleaved, a process known as desilylation or deprotection. This reaction regenerates the terminal alkyne, which is a crucial functional group for many synthetic operations, particularly carbon-carbon bond-forming reactions.

Methods of Desilylation : The TMS group can be removed under various mild conditions. Fluoride ion sources, such as tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF), are highly effective due to the high affinity of fluorine for silicon. researchgate.net Base-mediated desilylation, using reagents like potassium carbonate in methanol, is another common and mild approach. researchgate.net Silver nitrate (AgNO₃) in an alcohol/water mixture can also catalytically promote protiodesilylation, offering a chemoselective method that is tolerant of other silyl ether protecting groups. researchgate.net

Synthetic Applications : The primary application of desilylation is to unmask the terminal alkyne for subsequent reactions. The most prominent of these is the Sonogashira cross-coupling reaction, where the terminal alkyne is coupled with aryl or vinyl halides in the presence of palladium and copper catalysts. gelest.comnih.gov This provides a powerful route to construct conjugated enynes and arylalkynes. The desilylation can even be performed in situ; for example, CsF can be used to generate the terminal alkyne in the same pot just before the Sonogashira coupling is initiated. researchgate.net This strategy is particularly useful when dealing with volatile terminal alkynes. researchgate.net

| Reagent | Conditions | Key Feature | Subsequent Application Example |

| TBAF | THF, room temp. | High efficiency | Glaser Coupling |

| K₂CO₃ | Methanol, room temp. | Mild, basic conditions | Sonogashira Coupling |

| AgNO₃ | Acetone/Water | Catalytic, chemoselective | Cadiot-Chodkiewicz Coupling |

| CsF | DMF, room temp. | Can be used for in situ deprotection | One-pot Desilylation-Sonogashira Reaction |

While less common for this specific substrate, the silicon center and the adjacent alkyne can participate in radical reactions.

Hydrosilylation : Radical-mediated hydrosilylation involves the addition of a silicon-hydride bond across a carbon-carbon triple bond. nih.gov This process is typically initiated by radical initiators (like AIBN or peroxides) or photochemically. researchgate.net The reaction of an alkyne with a silane such as tris(trimethylsilyl)silane ((TMS)₃SiH) proceeds via an anti-Markovnikov addition of the silyl radical to the alkyne, yielding a vinylsilane. nih.govresearchgate.net For this compound, this would result in the formation of a disilyl-substituted alkene. Such vinylsilanes are valuable synthetic intermediates that can undergo further transformations. nih.gov The reaction is often highly regioselective and stereoselective. nih.gov

Other Radical Transformations : The trimethylsilyl group can influence other radical processes. For instance, in certain radical cyclizations, the presence of a TMS group on an alkyne can direct the regiochemical outcome of the initial radical addition step. mdpi.com

Influence of the Trimethylsilyl Group on Regio- and Stereoselectivity in Reactions

The trimethylsilyl (TMS) group in this compound plays a crucial role in dictating the outcome of various chemical reactions by exerting significant steric and electronic effects. This influence is particularly pronounced in addition reactions to the alkyne moiety, where it governs both regioselectivity (the orientation of addition) and stereoselectivity (the spatial arrangement of the resulting product).

In reactions such as hydrosilylation, the bulky nature of the TMS group directs incoming reagents to the less hindered carbon of the alkyne, leading to a high degree of regioselectivity. For instance, in transition metal-catalyzed hydrosilylations, the catalyst often coordinates to the alkyne in a manner that minimizes steric clash with the TMS group, favoring the formation of one regioisomer over the other.

The electronic effects of the TMS group also contribute to selectivity. The silicon atom can stabilize a partial positive charge on the adjacent carbon atom (the α-carbon of the alkyne), a phenomenon known as the α-silyl effect. This electronic bias can influence the regioselectivity of electrophilic additions. In some cases, the TMS group can act as a directing group, coordinating with the catalyst to deliver reagents to a specific face of the molecule, thereby controlling stereoselectivity.

Furthermore, the TMS group can be readily removed under mild conditions, typically using fluoride sources like tetrabutylammonium fluoride (TBAF) or by treatment with potassium carbonate in methanol. This "traceless" directing group ability makes it a valuable tool in organic synthesis, allowing for controlled additions to the alkyne before being cleaved to yield a terminal alkyne. This strategy provides a regioselective route to products that might be difficult to obtain from the direct reaction of the corresponding terminal alkyne.

The table below summarizes the general influence of the trimethylsilyl group on the selectivity of common alkyne reactions, which is applicable to this compound.

| Reaction Type | Influence of Trimethylsilyl Group | Predominant Selectivity |

| Hydrosilylation | Steric hindrance directs the silyl group to the terminal carbon and the hydrogen to the internal carbon. | High regioselectivity |

| Hydroboration | The bulky borane reagent adds to the less sterically hindered carbon of the alkyne. | High regioselectivity |

| Electrophilic Addition | The α-silyl effect can stabilize a developing positive charge on the adjacent carbon, influencing the orientation of the incoming electrophile. | Regiocontrol |

| Cycloaddition | The steric bulk of the TMS group can influence the facial selectivity of the approach of the diene or dipole. | Diastereoselectivity |

Transformations Influenced by the Cyclopropyl Ring System

The cyclopropyl ring in this compound is a highly strained, three-membered carbocycle that imparts unique reactivity to the molecule. Its high degree of s-character in the C-C bonds gives it properties reminiscent of a double bond, allowing it to participate in a variety of transformations not typically observed for other alkyl groups.

The inherent strain energy of the cyclopropyl group (approximately 27.5 kcal/mol) makes it susceptible to ring-opening reactions under various conditions, including acidic, thermal, or transition-metal-catalyzed pathways. In the context of this compound, the adjacent hydroxyl group can play a crucial role in facilitating these transformations.

Under acidic conditions, protonation of the hydroxyl group followed by the loss of water can generate a stabilized carbocation adjacent to the cyclopropyl ring. This carbocation can then undergo rearrangement, leading to the opening of the cyclopropane ring to form a homoallylic carbocation. Subsequent reaction with a nucleophile present in the medium can lead to the formation of acyclic products. The regioselectivity of the ring-opening is often governed by the stability of the resulting carbocation.

Transition metal catalysts, such as those based on palladium, can also induce ring-opening. These reactions often proceed through an oxidative addition of the catalyst to a C-C bond of the cyclopropane, followed by further transformations. The presence of the alkyne and hydroxyl functionalities can influence the coordination of the metal and the subsequent reaction pathway.

The cyclopropyl group, with its double-bond-like character, can participate in cycloaddition reactions. While [4+2] Diels-Alder reactions are more common for dienes, the strained ring of cyclopropane derivatives can react with activated dienophiles or other reactive species.

More specifically, the molecule as a whole, containing both an alkyne and a cyclopropyl group, presents multiple sites for cycloaddition. The trimethylsilyl-substituted alkyne can undergo [3+2] cycloadditions with azides to form triazoles, a reaction often directed by the silyl group to yield a specific regioisomer.

While direct [2+2] cycloadditions involving the cyclopropyl ring are less common, photochemical activation can sometimes lead to such transformations. The reactivity in cycloaddition reactions will be highly dependent on the reaction partner and the conditions employed.

The propargylic alcohol functionality in this compound is prone to various rearrangement reactions. One notable example is the Meyer-Schuster rearrangement, an acid-catalyzed isomerization of secondary and tertiary propargyl alcohols to α,β-unsaturated ketones or aldehydes. wikipedia.org

Another relevant transformation is the Wittig rearrangement, which can occur under strongly basic conditions. wikipedia.org For a propargylic alcohol, this would typically involve deprotonation of the hydroxyl group and the carbon adjacent to both the cyclopropyl ring and the oxygen. However, the classical Wittig rearrangement involves an ether. A related process for propargylic alcohols is the wikipedia.orgpatsnap.com-Wittig rearrangement of the corresponding allylic ether, which proceeds through a concerted, pericyclic transition state to yield a homoallylic alcohol with a high degree of stereocontrol. wikipedia.orgorganic-chemistry.org Although not a direct rearrangement of the starting alcohol, its conversion to an appropriate ether would open up this synthetic pathway.

The presence of the cyclopropyl group can influence the stereochemical outcome of such rearrangements due to its steric demands and conformational constraints on the transition state.

This compound as a Versatile Building Block in Complex Molecule Synthesis

The unique combination of a reactive cyclopropyl ring, a versatile trimethylsilyl-protected alkyne, and a secondary alcohol makes this compound a valuable and versatile building block in the synthesis of complex organic molecules, including natural products and their analogues.

A significant application of this compound is in the synthesis of the antibiotic drug candidate, Iclaprim. Iclaprim is a diaminopyrimidine-based inhibitor of dihydrofolate reductase (DHFR), an essential enzyme for bacterial survival. beilstein-archives.orgwikipedia.orgnih.govdrugbank.com

In a reported synthesis of Iclaprim, this compound is used as a key intermediate. beilstein-archives.org The synthesis involves the etherification of a suitably substituted benzaldehyde with this compound to form a propargyl ether. This step highlights the utility of the alcohol functionality for linking this building block to other parts of the target molecule. The trimethylsilyl group serves to protect the terminal alkyne during this transformation. Subsequent steps in the synthesis would involve the deprotection of the silyl group and further elaboration of the alkyne and the rest of the molecule to construct the chromene core of Iclaprim.

The table below outlines the role of this compound in a synthetic route towards Iclaprim.

| Step | Reactants | Product | Role of this compound |

| Etherification | 3-hydroxy-4,5-dimethoxybenzaldehyde, this compound | 3-[[1-cyclopropyl-3-(trimethylsilyl)prop-2-yn-1-yl]oxy]-4,5-dimethoxybenzaldehyde | Provides the C3 side chain for the chromene ring of Iclaprim. |

| Further Steps | The above product and other reagents | Iclaprim | The cyclopropyl and alkyne moieties are incorporated into the final structure. |

This application demonstrates how the specific functionalities of this compound are strategically employed to construct a complex, biologically active molecule.

Role in Cascade and Multicomponent Reactions

While specific examples of cascade or multicomponent reactions directly involving this compound are not extensively documented in the current literature, the inherent reactivity of its functional groups suggests significant potential for its application in such processes. Propargyl alcohols, in general, are known to participate in a variety of cascade sequences. For instance, they can undergo silver(I)-promoted cascade reactions with carbon dioxide and vicinal diols to afford cyclic carbonates. Similarly, calcium(II)-catalyzed cascade reactions of propargylic alcohols with tryptamines have been developed for the synthesis of complex heterocyclic scaffolds.

The presence of the cyclopropyl group in this compound could introduce unique reactivity in cascade processes. The strained three-membered ring can participate in ring-opening cascades, potentially triggered by the initial reaction at the alcohol or alkyne moiety. The trimethylsilyl group, on the other hand, can serve as a removable protecting group or as a directing group to control the regioselectivity of subsequent transformations within a cascade sequence.

Scope and Limitations in Diverse Synthetic Contexts

The synthetic utility of this compound has been demonstrated in the synthesis of the antibacterial agent, Iclaprim. In this synthesis, the compound participates in a Mitsunobu reaction with 3-hydroxy-4,5-dimethoxybenzaldehyde. This reaction, however, was reported to proceed with a modest yield of 31%, suggesting that the sterically demanding cyclopropyl and trimethylsilyl groups may pose limitations on its reactivity with certain nucleophiles. The purification process to remove triphenylphosphine oxide, a common byproduct of the Mitsunobu reaction, also presented challenges.

The table below summarizes the key reaction involving this compound in the synthesis of an Iclaprim intermediate.

| Reactant 1 | Reactant 2 | Reagents | Product | Yield | Reference |

| This compound | 3-Hydroxy-4,5-dimethoxybenzaldehyde | Triphenylphosphine, Diethyl azodicarboxylate | 3-((1-Cyclopropyl-3-(trimethylsilyl)prop-2-yn-1-yl)oxy)-4,5-dimethoxybenzaldehyde | 31% | Li, W. et al. (2020) |

This example highlights both the utility and a potential limitation of this building block. While it enables the introduction of a complex cyclopropyl-alkyne fragment, the steric hindrance around the hydroxyl group can impact reaction efficiency. Further studies are needed to fully explore the scope of its reactivity with a broader range of electrophiles and nucleophiles to better define its synthetic applications and limitations.

Stereoselective Transformations and Chiral Pool Applications

The chiral center at the carbinol carbon of this compound presents opportunities for its use in stereoselective synthesis. The development of methods for the diastereoselective and enantioselective synthesis of this compound and its derivatives would significantly expand its utility as a chiral building block.

Diastereoselective Control in Reactions Involving the Compound

Currently, there is a lack of specific studies detailing diastereoselective reactions involving this compound. However, the principles of diastereoselective control in reactions of related propargyl alcohols can provide insights into its potential. The hydroxyl group can act as a directing group in reactions such as cyclopropanations and epoxidations of adjacent double bonds. For instance, the directed diastereoselective Simmons-Smith cyclopropanation of alkenyl cyclopropyl carbinol derivatives has been shown to produce polysubstituted bicyclopropanes with high diastereoselectivity.

In the context of this compound, if the trimethylsilyl group were replaced with an alkenyl substituent, the hydroxyl group could direct the stereochemical outcome of reactions at the double bond. The rigid nature of the cyclopropyl ring can further enhance the facial bias, leading to high levels of diastereocontrol.

Strategies for Enantioselective Synthesis Utilizing this compound

The enantioselective synthesis of this compound itself would provide a valuable chiral building block for the synthesis of enantioenriched complex molecules. Asymmetric reduction of the corresponding ketone, 1-cyclopropyl-3-(trimethylsilyl)prop-2-yn-1-one, using chiral reducing agents is a plausible strategy to access either enantiomer of the alcohol.

Once obtained in enantiomerically pure form, this chiral propargyl alcohol could be utilized in a variety of stereoselective transformations. For example, its use in asymmetric catalysis, either as a chiral ligand or as a chiral auxiliary, could be explored. The well-defined stereochemistry at the propargylic position could influence the stereochemical outcome of reactions at remote positions. Furthermore, the enantiopure alcohol could serve as a starting material for the synthesis of other chiral molecules, transferring its stereochemical information to new stereocenters. While direct applications in this area are yet to be reported for this specific compound, the broader field of asymmetric synthesis with chiral propargyl alcohols suggests a promising future for this compound.

Mechanistic Elucidation and Theoretical Investigations of 1 Cyclopropyl 3 Trimethylsilyl Prop 2 Yn 1 Ol Chemistry

Investigation of Reaction Mechanisms for Key Transformations

The reactivity of 1-Cyclopropyl-3-(trimethylsilyl)prop-2-yn-1-ol is dominated by the interplay between the cyclopropyl (B3062369) carbinol moiety and the silylated alkyne. These functional groups can be selectively activated by different classes of catalysts, leading to a variety of skeletal rearrangements and additions.

Detailed Mechanistic Pathways of Metal-Catalyzed Reactions (e.g., Gold, Scandium)

Gold Catalysis: Homogeneous gold catalysts, typically cationic Au(I) species, are well-known for their high affinity for alkynes (carbophilicity). frontiersin.org In the context of propargylic alcohols and cyclopropyl alkynes, gold catalysis can initiate diverse reaction cascades. For this compound, the catalytic cycle is proposed to begin with the coordination of the gold(I) catalyst to the alkyne, forming a gold-π complex. This activation renders the alkyne susceptible to nucleophilic attack.

One plausible pathway involves an intramolecular cyclization where the hydroxyl group attacks the activated alkyne. However, a more common pathway observed in related systems like 1-(1-alkynyl)cyclopropyl ketones is a cascade involving the cyclopropane ring. organic-chemistry.org The gold-activated alkyne can trigger a rearrangement involving the adjacent cyclopropyl ring, leading to ring-expansion or ring-opening products. In the case of 1-(1-alkynyl)cyclopropyl ketones, this cascade leads to the formation of highly substituted furans. organic-chemistry.orgacs.org A similar mechanism for this compound would involve the formation of a key vinyl gold intermediate, followed by rearrangement and subsequent reaction steps. DFT studies on analogous systems suggest that the specific ligand on the gold center can significantly influence the catalytic activity. acs.org

Another potential pathway involves silyl migration. Gold-catalyzed cyclization of related homopropargylic alcohols has been shown to proceed with an unusual silyl migration to afford silyl-substituted dihydrofurans. nih.gov This suggests that the trimethylsilyl (B98337) group in this compound may not be a simple spectator, but could actively participate in the reaction mechanism.

Scandium Catalysis: Scandium(III) triflate (Sc(OTf)₃) is a powerful Lewis acid known to catalyze the ring-opening of donor-acceptor cyclopropanes. mdpi.comnih.gov In systems analogous to this compound, such as cyclopropyl ketones, the scandium catalyst coordinates to the carbonyl oxygen, activating the cyclopropane ring for nucleophilic attack. nih.gov This leads to a ring-opened intermediate that can be trapped by various nucleophiles like thiols, alcohols, or carboxylic acids. nih.gov For this compound, the scandium catalyst would coordinate to the hydroxyl group, enhancing its leaving group ability and promoting the formation of a cationic intermediate. This intermediate would then be highly susceptible to ring-opening of the strained cyclopropyl group, followed by nucleophilic attack to yield a linear product.

| Catalyst System | Proposed Activation Mode | Potential Products (based on analogs) |

| Gold(I) Complexes (e.g., (Ph₃P)AuOTf) | π-activation of the alkyne | Substituted furans, Dihydrofurans, Ring-expanded carbocycles |

| Scandium(III) Complexes (e.g., Sc(OTf)₃) | Lewis acid activation of the hydroxyl group | Ring-opened addition products |

Understanding Lewis and Brønsted Acid Catalysis in Reactivity

The presence of the propargylic alcohol and the cyclopropyl ring makes the molecule susceptible to acid catalysis.

Lewis Acid Catalysis: Similar to scandium, other Lewis acids can coordinate to the hydroxyl group, facilitating its departure and generating a stabilized propargyl/vinyl cation. This cationic intermediate can then undergo various transformations. Studies on ortho-alkynylaryl cyclopropylketones have shown that synergistic Lewis and Brønsted acid catalysis can promote cascade cyclizations. nih.govresearchgate.net For this compound, a Lewis acid could promote the formation of an α-cyclopropyl-substituted vinyl cation, which is a key intermediate for rearrangement.

Brønsted Acid Catalysis: Brønsted acids can protonate the hydroxyl group, converting it into a good leaving group (water). nih.gov This leads to the formation of the same α-cyclopropyl-substituted vinyl cation intermediate as under Lewis acid catalysis. The fate of this cation is highly dependent on the reaction conditions and the substituents on the cyclopropyl ring. nih.gov In the absence of strong external nucleophiles, intramolecular rearrangements or reactions with the solvent can occur.

Radical Reaction Mechanisms and Chain Propagation

The alkyne functionality can also participate in radical reactions. The addition of a radical initiator to the triple bond is a key step. Studies on specifically designed cyclopropyl alkynes show they can act as probes to distinguish between radical and ionic (cationic) intermediates. nih.gov

A typical radical mechanism would involve the following steps:

Initiation: A radical initiator, such as that generated from azobisisobutyronitrile (AIBN), abstracts a hydrogen atom from a reagent like tributyltin hydride to form a tributyltin radical (Bu₃Sn•). libretexts.org

Propagation: The Bu₃Sn• radical adds to the terminal carbon of the trimethylsilyl-alkyne moiety. This regioselectivity is governed by the formation of the more stable α-cyclopropyl-substituted vinyl radical. This vinyl radical can then abstract a hydrogen atom from another molecule of tributyltin hydride to form the final product and regenerate the Bu₃Sn• radical, continuing the chain. libretexts.org

Termination: The reaction is terminated by the combination of any two radical species. youtube.com

A critical aspect of the α-cyclopropyl vinyl radical intermediate is its potential for extremely rapid ring-opening, which competes with the hydrogen abstraction step. The direction of ring-opening (towards or away from a substituent) can provide valuable mechanistic information. nih.gov

Proposed Reaction Intermediates and Transition State Analysis

The chemistry of this compound is dictated by the formation and fate of several key reactive intermediates.

α-Cyclopropyl-Substituted Vinyl Cation: Formed under acidic conditions (Lewis or Brønsted), this is a high-energy intermediate. The adjacent cyclopropyl ring can stabilize the positive charge through orbital overlap. However, this stabilization often leads to rapid, irreversible ring-opening. Experimental and computational estimates for the rate constants of ring-opening for such cations are in the range of 10¹⁰–10¹² s⁻¹, indicating an extremely low-energy transition state for this process. nih.gov The high reactivity makes direct observation challenging, but its formation is inferred from the isolation of ring-opened products.

α-Cyclopropyl-Substituted Vinyl Radical: This intermediate is generated under radical conditions. Unlike its cationic counterpart, the cyclopropane ring in the vinyl radical is less prone to rearrangement, but ring-opening can still occur, especially if substituents on the ring can stabilize the resulting radical. nih.gov The competition between hydrogen atom abstraction (chain propagation) and ring-opening is a key factor determining the product distribution.

Gold-π-Alkyne Complex: In gold-catalyzed reactions, the initial intermediate is the complex formed by the coordination of the Au(I) center to the alkyne. This activates the alkyne for further reaction. Subsequent steps can lead to cyclopropyl gold carbene or vinyl gold species, which are central to the catalytic cycle leading to cycloisomerization or rearrangement products. nih.gov

| Intermediate Type | Generating Conditions | Key Characteristic / Fate | Estimated Rate Constant for Ring Opening |

| Vinyl Cation | Acidic (Lewis/Brønsted) | Highly unstable, undergoes extremely fast ring-opening | 10¹⁰–10¹² s⁻¹ nih.gov |

| Vinyl Radical | Radical Initiators | More stable than cation, ring-opening competes with H-abstraction | Slower than cationic equivalent |

| Gold-π-Alkyne Complex | Gold(I) Catalysis | Initial activation step, leads to vinyl gold or carbene species | N/A |

Computational Chemistry Approaches for Understanding Reactivity and Selectivity

To gain deeper insight into the complex reaction pathways, computational methods, particularly Density Functional Theory (DFT), are invaluable tools.

Density Functional Theory (DFT) Studies on Reaction Energetics and Pathways

DFT calculations allow for the mapping of potential energy surfaces for proposed reaction mechanisms. For a molecule like this compound, DFT can be used to:

Determine Reaction Energetics: Calculate the relative energies of reactants, transition states, intermediates, and products. This helps to determine the thermodynamic feasibility of a proposed pathway and predict the major product. acs.org

Elucidate Transition States: Locate and characterize the transition state structures for key steps, such as alkyne activation, nucleophilic attack, and cyclopropane ring-opening. The calculated activation energy (the energy barrier of the transition state) provides a quantitative measure of the reaction kinetics, allowing for comparison between competing pathways. acs.org For example, in the gold-catalyzed reaction of analogous 1-(1-alkynyl)cyclopropyl ketones, DFT studies have been crucial in elucidating the multi-step mechanism involving nucleophilic attack, ring-opening, and catalyst regeneration, and in explaining the role of the counter-ion in the catalytic cycle. acs.org

Analyze Selectivity: By comparing the activation barriers for different regio- or stereoisomeric pathways, DFT can predict and explain the observed selectivity in a reaction. For instance, it could be used to determine whether a nucleophile would preferentially attack one carbon of the alkyne over the other or why one mode of cyclopropane ring-opening is favored.

Computational studies on related systems have shown that factors like the choice of catalyst ligand, the solvent, and the nature of the nucleophile can have a profound impact on the energy barriers, thereby altering the course of the reaction. acs.orgnih.gov Applying these methods to this compound would provide critical insights into its rich and varied chemistry.

Analysis of Electronic Structure and Bonding Interactions

The electronic landscape of this compound is a composite of the distinct electronic contributions from its constituent functional groups: the cyclopropyl ring, the trimethylsilylacetylene moiety, and the hydroxyl group. The interplay of these features dictates the molecule's reactivity and spectroscopic properties.

The cyclopropyl group , a three-membered carbocycle, possesses unique bonding characteristics that differentiate it from larger alicyclic or acyclic systems. The C-C bonds within the ring are often described as "bent" or "banana" bonds, resulting from the geometric constraint of the 60° internuclear angles, which forces a compromise in orbital overlap from the ideal sp³ hybridization. This strained ring system exhibits partial π-character, allowing it to engage in electronic conjugation with adjacent unsaturated systems. In the case of this compound, this property suggests a potential electronic interaction between the cyclopropyl ring and the adjacent carbinol carbon, which could influence the stability of any transient cationic intermediates formed at this position during chemical reactions.

The trimethylsilyl (TMS) group attached to the acetylene unit exerts a significant electronic influence. Silicon is less electronegative than carbon, leading to a polarization of the Si-C bond. Furthermore, the TMS group is known to stabilize adjacent carbocations and carbanions through hyperconjugation and d-orbital participation, respectively. In the context of the alkyne, the TMS group can affect the acidity of the (now absent) acetylenic proton and influence the regioselectivity of addition reactions across the triple bond. Theoretical studies on related trimethylsilylacetylenes have shown that the silyl group can modulate the electron density of the π-system.

The alkynyl linker itself is a region of high electron density due to the presence of two π-bonds. The linear geometry of the C≡C bond and its associated sp-hybridized carbons are key structural features. The electronic nature of this group makes it susceptible to attack by electrophiles and nucleophiles.

Finally, the hydroxyl group introduces polarity and the capacity for hydrogen bonding. The oxygen atom, with its lone pairs of electrons, can act as a Lewis base, and the hydroxyl proton can act as a Brønsted acid. The presence of this group is critical for many of the characteristic reactions of propargyl alcohols.

A hypothetical molecular orbital analysis would likely reveal a highest occupied molecular orbital (HOMO) with significant contribution from the C≡C π-system and potentially some interaction with the cyclopropyl ring's Walsh orbitals. The lowest unoccupied molecular orbital (LUMO) would be expected to be the corresponding π* antibonding orbital of the alkyne. The energy levels of these frontier orbitals are crucial in predicting the molecule's behavior in pericyclic reactions and its interactions with other reagents.

Table 1: Anticipated Electronic Contributions of Functional Groups in this compound

| Functional Group | Key Electronic Feature | Potential Influence on Molecule |

| Cyclopropyl | Strained ring with partial π-character | Electronic conjugation with carbinol center, stabilization of adjacent positive charge. |

| Trimethylsilyl (TMS) | Electronegativity difference with carbon, hyperconjugation | Polarization of the alkyne, stabilization of reactive intermediates, steric hindrance. |

| Alkyne | High electron density (π-system) | Site of electrophilic and nucleophilic attack, linear geometry. |

| Hydroxyl | Polarity, hydrogen bonding capability | Reactivity as an alcohol, influence on solubility and intermolecular interactions. |

Conformational Analysis and Stereochemical Control Factors

The conformational landscape of this compound is primarily defined by the rotation around the single bond connecting the cyclopropyl ring and the carbinol carbon. The relative orientation of the cyclopropyl ring and the hydroxyl group, along with the bulky trimethylsilylacetylene group, will determine the most stable conformers.

Stereochemical control in reactions involving this compound would be influenced by several factors. The chiral center at the carbinol carbon means that reactions at this site or at adjacent positions could proceed with stereoselectivity.

For reactions involving the hydroxyl group, such as esterification or etherification, the stereochemical outcome will depend on whether the reaction proceeds with inversion or retention of configuration at the carbinol center.

For reactions involving the alkyne, such as additions or cyclizations, the stereochemistry of the newly formed stereocenters will be dictated by the reaction mechanism. The bulky trimethylsilyl and cyclopropyl groups will likely play a significant role in directing the approach of incoming reagents, leading to facial selectivity. For instance, in a catalytic hydrogenation, the catalyst would likely coordinate to the less sterically hindered face of the alkyne.

In reactions where a carbocation is formed at the carbinol carbon, the adjacent cyclopropyl group could exert stereoelectronic control. The "bisected" and "perpendicular" conformations of the cyclopropyl group relative to the empty p-orbital of the carbocation have different stabilizing effects, which can influence the stereochemical outcome of subsequent nucleophilic attack.

Table 2: Factors Influencing Stereochemical Control in Reactions of this compound

| Influencing Factor | Description | Potential Stereochemical Consequence |

| Steric Hindrance | The bulky nature of the trimethylsilyl and cyclopropyl groups. | Directs the approach of reagents to the less hindered face of the molecule, leading to diastereoselectivity. |

| Chiral Center | The carbinol carbon is a stereocenter. | Reactions can lead to the formation of diastereomers or enantiomers depending on the nature of the transformation. |

| Cyclopropyl Group Conformation | The orientation of the cyclopropyl ring relative to a developing reactive center. | Can influence the stability of transition states and intermediates, thereby controlling the stereochemical pathway. |

| Chelation Control | The ability of the hydroxyl group to coordinate with a metal catalyst. | Can lock the conformation of the molecule and direct the delivery of a reagent to a specific face. |

Advanced Spectroscopic and Analytical Methodologies for Structural and Mechanistic Insights into this compound

The comprehensive characterization of novel chemical entities is fundamental to understanding their structure, purity, and reactivity. For the compound this compound, a multifaceted approach employing advanced spectroscopic and analytical techniques is essential for unambiguous structural elucidation and purity assessment. This article details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), X-ray crystallography, various chromatographic techniques, and vibrational spectroscopy (IR and Raman) in the analysis of this unique molecule, which incorporates a cyclopropyl ring, a hydroxyl group, and a trimethylsilyl-protected alkyne.

Conclusion and Future Perspectives in the Research of 1 Cyclopropyl 3 Trimethylsilyl Prop 2 Yn 1 Ol

Summary of Current Achievements and Knowledge Gaps

Currently, 1-Cyclopropyl-3-(trimethylsilyl)prop-2-yn-1-ol is recognized primarily as a synthetic intermediate, available commercially through suppliers. Its preparation generally follows established methodologies for the synthesis of propargylic alcohols, such as the addition of lithium trimethylsilylacetylide to cyclopropanecarboxaldehyde. organic-chemistry.orgacs.orgnih.gov This availability marks the primary "achievement" in the context of this molecule; it exists and is accessible for research.

However, a significant knowledge gap exists regarding its specific chemical behavior. There is a notable lack of dedicated studies in peer-reviewed literature exploring the nuanced reactivity and synthetic applications of this particular molecule. While the chemistry of propargylic alcohols, silylalkynes, and cyclopropyl (B3062369) carbinols are all individually well-documented, the interplay of these three functional groups within a single molecule remains largely uninvestigated. Key unanswered questions pertain to the chemoselectivity of reactions, the stability of the cyclopropyl ring under various conditions, and the potential for unique, synergistic reactivity arising from the electronic and steric properties of the combined functional groups.

Identification of Unexplored Reactivity and Synthetic Potential

The synthetic potential of this compound is vast, stemming from the diverse reactivity of its constituent functional groups. Several reaction pathways remain unexplored and could lead to novel molecular architectures.

Oxidation and Rearrangement: Oxidation of the secondary alcohol to the corresponding ketone would yield cyclopropyl(trimethylsilylethynyl)ketone, a highly versatile intermediate for conjugate additions or further transformations. Subsequent acid-catalyzed Meyer-Schuster rearrangement could provide access to α,β-unsaturated ketones.

Alkyne Manipulations: The trimethylsilyl (B98337) group serves as a removable protecting group for the terminal alkyne, allowing for selective reactions at other sites before its cleavage. After desilylation, the resulting terminal alkyne can participate in a host of classic alkyne reactions, including Sonogashira coupling, click chemistry, and various cyclization cascades to form heterocyclic compounds. nih.gov

Cyclopropane Ring-Opening: The cyclopropylmethyl cation is known to undergo rapid rearrangement. Acidic conditions or reactions involving transition metals could trigger the ring-opening of the cyclopropane, providing a pathway to homoallylic or cyclobutenyl derivatives. acs.org The regioselectivity of this opening, influenced by the adjacent silylalkyne moiety, is a key area for investigation.

Participation of the Hydroxyl Group: The hydroxyl group can direct the stereochemical outcome of reactions on adjacent functionalities, such as in directed epoxidations or cyclopropanations of the alkyne. unl.pt It can also be transformed into a leaving group to facilitate substitution reactions or participate in intramolecular cyclizations.

Silylative Transformations: Recent advances have shown that propargylic alcohols can undergo novel transformations such as regioselective anti-silyllithiation, which could convert this compound into highly functionalized and stereodefined β-silyl allylic alcohols. chemrxiv.orgchemrxiv.orgresearchgate.net

Table 1: Potential Unexplored Synthetic Pathways for this compound

| Reaction Type | Reagents/Conditions | Potential Product Class |

| Oxidation | PCC, DMP, Swern | α-Alkynyl Ketones |

| Meyer-Schuster Rearrangement | Strong Acid (e.g., H₂SO₄) | α,β-Unsaturated Ketones |

| Desilylation-Coupling | K₂CO₃/MeOH; then Pd(PPh₃)₄, CuI, Ar-X | Aryl-substituted Propargylic Alcohols |

| Nicholas Reaction | Co₂(CO)₈; Lewis Acid | Stabilized Propargyl Cations for Nucleophilic Addition |

| Pauson-Khand Reaction | Co₂(CO)₈, NMO, Alkene | Fused Cyclopentenones |

| Ring-Opening | Pd(0), Lewis Acids | Homoallylic Alcohols, Dienes |

| anti-Silyllithiation | Silyllithium (R₃SiLi), nBuLi | β,γ-Disilyl Allylic Alcohols |

Emerging Trends in the Application of Silylated Propargylic Alcohols

Silylated propargylic alcohols as a class are increasingly recognized as powerful intermediates in organic synthesis. researchgate.net Their utility stems from the dual role of the silyl group, which acts as both a protecting group and a regiochemical controller.

One major trend is their use in the synthesis of complex natural products and pharmaceuticals. The propargylic alcohol motif is a precursor to many important structural units, and the silyl group allows for the stepwise and controlled introduction of complexity. rawsource.comrsc.org For example, they are key building blocks in the synthesis of heterocycles, where the alkyne can undergo cyclization reactions to form furans, pyrazoles, or indolizines. nih.gov

In materials science, terminal alkynes derived from silylated precursors are employed in the synthesis of functional polymers and organic electronics. The "click" reaction, for which terminal alkynes are a key component, provides an efficient method for polymer functionalization and the creation of novel materials.

Furthermore, propargylic alcohols have been used as synthons that can react in various modes, including as one-, two-, or even three-carbon building blocks in transition metal-catalyzed reactions, such as rhodium-catalyzed C-H functionalization. chemrxiv.orgchemrxiv.org The silyl group in these contexts can be instrumental in tuning reactivity and selectivity.

Table 2: Emerging Applications of the Silylated Propargylic Alcohol Motif

| Application Area | Synthetic Utility | Example Transformations |

| Medicinal Chemistry | Synthesis of bioactive heterocycles and complex natural product cores. | Annulation, Cyclization, Cross-Coupling. researchgate.net |

| Materials Science | Monomers for polymer synthesis, functionalization via click chemistry. | Polymerization, Surface Modification. rawsource.com |

| Catalysis | Versatile synthons (1C, 2C, 3C) in C-H functionalization reactions. | Rhodium-catalyzed Heteroannulation. chemrxiv.orgchemrxiv.org |

| Agrochemicals | Precursors to pyrethroid-type insecticides and other bioactive compounds. | Stereoselective Cyclopropanation. unl.pt |

Future Research Directions and Challenges in the Chemistry of this compound

The future of research on this compound should focus on systematically bridging the current knowledge gaps and harnessing its untapped synthetic potential.

Future Research Directions:

Systematic Reactivity Screening: A comprehensive study of the compound's reactivity towards a broad range of reagents (oxidants, reductants, acids, bases, organometallics) is necessary to map its chemical behavior and determine the chemoselectivity.

Stereoselective Synthesis: Developing methods for the enantioselective synthesis of this compound would significantly enhance its value as a chiral building block for asymmetric synthesis.

Application in Target-Oriented Synthesis: Employing the molecule as a key intermediate in the synthesis of biologically active targets, particularly those containing cyclopropane or alkyne moieties, would demonstrate its practical utility.

Catalytic Transformations: Exploring novel transition-metal-catalyzed reactions where the unique electronic and steric properties of the substrate can be leveraged to achieve unprecedented transformations is a promising frontier. This could involve tandem reactions that functionalize multiple sites in a single operation.

Challenges:

Chemoselectivity: The primary challenge is achieving selective reaction at one functional group without affecting the others. For instance, modifying the hydroxyl group without triggering the decomposition of the cyclopropane ring or cleavage of the silyl group requires carefully optimized conditions.

Steric Hindrance: The bulky trimethylsilyl group may impede the approach of reagents to the alkyne or the carbinol center, potentially lowering reaction rates or altering expected selectivity.

Ring Strain: The inherent strain of the cyclopropane ring makes it susceptible to cleavage under various conditions, particularly those involving Lewis or Brønsted acids, or certain transition metals. Preserving this ring throughout a synthetic sequence will be a significant hurdle.

Mechanistic Elucidation: Understanding the mechanisms of new reactions involving this substrate will be crucial for rational optimization and broader application. This includes clarifying the electronic influence of the cyclopropyl and trimethylsilyl groups on the reactivity of the propargylic system.

Q & A

Q. What are the most reliable synthetic routes for 1-cyclopropyl-3-(trimethylsilyl)prop-2-yn-1-ol?

The compound can be synthesized via propargylation reactions, where cyclopropane-containing propargyl alcohols are functionalized with trimethylsilyl groups. A method analogous to the synthesis of 1-phenyl-3-(trimethylsilyl)prop-2-yn-1-ol involves acid-catalyzed reactions (e.g., using p-toluenesulfonic acid, PTSA) to stabilize intermediates and minimize protiodesilylation byproducts . Cyclopropyl derivatives may require controlled reaction temperatures (0–25°C) to prevent ring-opening side reactions .

Q. How should researchers characterize the structure and purity of this compound?

- NMR Spectroscopy : H and C NMR are critical for confirming the cyclopropyl, trimethylsilyl, and propargyl alcohol moieties. The cyclopropyl protons typically appear as a multiplet (δ 0.5–1.5 ppm), while the trimethylsilyl group shows a singlet near δ 0.1 ppm .

- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction using programs like SHELXL (refinement) and SHELXS (structure solution) is recommended .

- Mass Spectrometry : High-resolution MS (HRMS) can verify molecular weight (expected: ~196.3 g/mol) .

Q. What safety precautions are essential when handling this compound?

While specific safety data for this compound are limited, analogs like prop-2-yn-1-ol require precautions due to flammability and reactivity. Use inert atmospheres (N/Ar) during synthesis, avoid exposure to strong acids/bases (to prevent desilylation or cyclopropane ring opening), and employ personal protective equipment (PPE) .

Q. What are common reactions involving this compound?

The propargyl alcohol and trimethylsilyl groups enable diverse transformations:

- Cycloadditions : Participates in [3+2] cycloadditions with azides, where regioselectivity (meta vs. ortho products) is influenced by steric effects of the cyclopropyl group .

- Oxazole Formation : Reacts with primary amides under Brønsted acid catalysis (e.g., PTSA) to yield 5-(trimethylsilyl)methyl-substituted oxazoles .

Advanced Research Questions

Q. How does the cyclopropyl group influence reaction mechanisms compared to phenyl analogs?

The cyclopropyl ring introduces strain and unique electronic effects, altering transition states in cycloadditions. For example, in [3+2] reactions with azides, the cyclopropyl group may enhance meta-regioselectivity due to its electron-withdrawing nature, contrasting with phenyl groups that stabilize ortho pathways via resonance . Computational studies (DFT at B3LYP/6-311G(d,p)) can model these effects .

Q. How can researchers mitigate protiodesilylation during synthetic steps?

Protiodesilylation is a key side reaction. Strategies include:

- Using mild Brønsted acids (e.g., PTSA) instead of strong acids.

- Lowering reaction temperatures (<30°C) to slow down Si–C bond cleavage.

- Monitoring reaction progress via TLC or GC-MS to optimize quenching times .

Q. What computational tools are effective for predicting regioselectivity in cycloadditions?

Density functional theory (DFT) at the B3LYP/6-311G(d,p) level reliably predicts Gibbs free energy (ΔG) profiles and regioselectivity. Conceptual DFT indices (e.g., electrophilicity ) identify reactive sites, with the N1 atom of azides being the most electrophilic center in meta-selective pathways .

Q. How can reaction yields be optimized in oxazole-forming reactions?

Key parameters include:

- Catalyst Choice : PTSA outperforms other acids due to its balanced acidity and solubility.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance intermediate stability.

- Stoichiometry : A 1:1.2 molar ratio of propargyl alcohol to amide minimizes unreacted starting material .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.